methyl 2-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of pyrazole and benzothiophene moieties
Preparation Methods
The synthesis of methyl 2-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the pyrazole moiety: This can be achieved through the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to introduce the carbonyl and carbamothioyl groups.
Construction of the benzothiophene ring: This involves cyclization reactions starting from suitable thiophene derivatives.
Coupling of the two moieties: The final step involves coupling the pyrazole and benzothiophene moieties under specific conditions to form the desired compound
Chemical Reactions Analysis
Methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors
Mechanism of Action
The mechanism of action of methyl 2-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar compounds include other pyrazole and benzothiophene derivatives. Compared to these, methyl 2-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-Methylpyrazole-4-boronic acid pinacol ester: Known for its use in Suzuki coupling reactions.
2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis for the formation of carbon-carbon bonds
Properties
Molecular Formula |
C17H20N4O3S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl 2-[(1-ethylpyrazole-4-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H20N4O3S2/c1-3-21-9-10(8-18-21)14(22)19-17(25)20-15-13(16(23)24-2)11-6-4-5-7-12(11)26-15/h8-9H,3-7H2,1-2H3,(H2,19,20,22,25) |
InChI Key |
VNALSMQDMHLXJU-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Origin of Product |
United States |
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